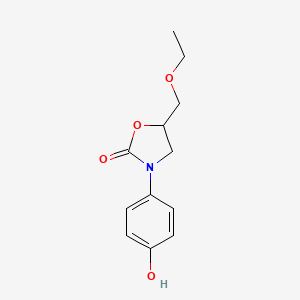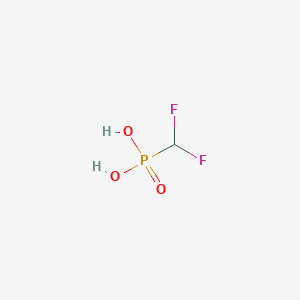
(Difluoromethyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Difluoromethyl)phosphonic acid is an organophosphorus compound characterized by the presence of a difluoromethyl group (-CF₂H) attached to a phosphonic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Difluoromethyl)phosphonic acid typically involves the introduction of the difluoromethyl group into a phosphonic acid framework. One common method is the reaction of difluoromethylphosphonate esters with suitable reagents to yield the desired acid. For example, the dealkylation of dialkyl phosphonates under acidic conditions (using HCl) or via the McKenna procedure (a two-step reaction involving bromotrimethylsilane followed by methanolysis) is a widely used approach .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques that ensure high yield and purity. The use of continuous flow reactors and advanced purification methods, such as crystallization and distillation, are common in industrial settings to produce this compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions: (Difluoromethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylphosphonic acid derivatives.
Reduction: Reduction reactions can modify the phosphonic acid moiety.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include difluoromethylphosphonic acid derivatives with modified functional groups, which can be tailored for specific applications .
Aplicaciones Científicas De Investigación
(Difluoromethyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organophosphorus compounds.
Biology: The compound is studied for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Research is ongoing to explore its use in drug development, particularly as a phosphatase inhibitor.
Industry: It is employed in the production of corrosion inhibitors and other specialty chemicals
Mecanismo De Acción
The mechanism of action of (Difluoromethyl)phosphonic acid involves its interaction with molecular targets such as enzymes and proteins. For example, it acts as a phosphatase inhibitor by mimicking the tetrahedral transition state in peptide hydrolysis, thereby inhibiting the enzyme’s activity. This interaction is facilitated by the compound’s ability to form strong hydrogen bonds and electrostatic interactions with the active site of the enzyme .
Comparación Con Compuestos Similares
(Trifluoromethyl)phosphonic acid: Contains a trifluoromethyl group (-CF₃) instead of a difluoromethyl group.
(Difluoromethylene)bis(phosphonic acid): Features two phosphonic acid groups attached to a difluoromethylene moiety.
Uniqueness: (Difluoromethyl)phosphonic acid is unique due to its specific difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in medicinal chemistry and industrial applications .
Propiedades
Número CAS |
74963-39-6 |
|---|---|
Fórmula molecular |
CH3F2O3P |
Peso molecular |
132.003 g/mol |
Nombre IUPAC |
difluoromethylphosphonic acid |
InChI |
InChI=1S/CH3F2O3P/c2-1(3)7(4,5)6/h1H,(H2,4,5,6) |
Clave InChI |
NCEMUOYFYLEORV-UHFFFAOYSA-N |
SMILES canónico |
C(F)(F)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




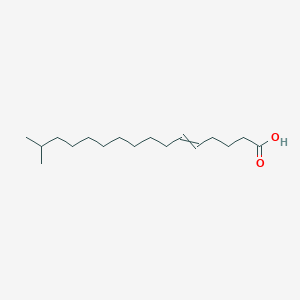
![N~1~,N~1~-Diethyl-N~2~-[4-(trifluoromethanesulfonyl)phenyl]ethane-1,2-diamine](/img/structure/B14443090.png)
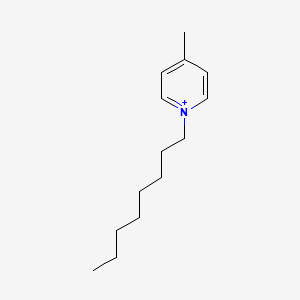
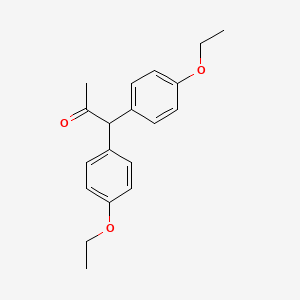
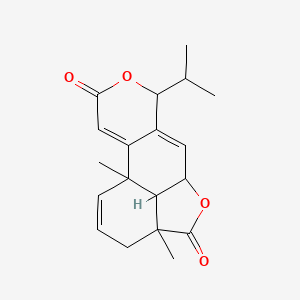

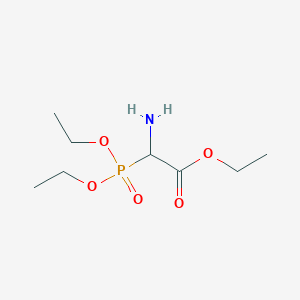
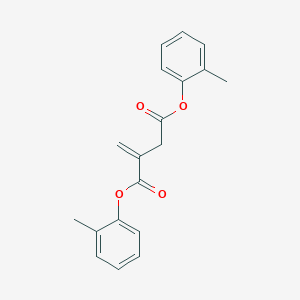
![2-[2-(3H-Indol-3-ylidene)ethylidene]-1-methyl-1,2-dihydroquinoline](/img/structure/B14443127.png)
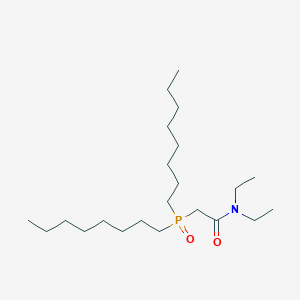
![6,7,8,9-Tetrahydropyrimido[4,5-b]quinolin-4(1H)-one](/img/structure/B14443148.png)
